molecular formula C16H17BrN2O4 B2857175 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate CAS No. 871304-95-9

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate

Cat. No.: B2857175
CAS No.: 871304-95-9
M. Wt: 381.226
InChI Key: KKJKRTLBGAMSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate is a useful research compound. Its molecular formula is C16H17BrN2O4 and its molecular weight is 381.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a cyanocyclopentyl group, a carbamoyl moiety, and a methoxy-substituted benzoate, making it an interesting candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, potential applications, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}BrN2_{2}O3_{3}
  • Molecular Weight : 316.17 g/mol
  • SMILES Notation : CC(=O)N(C1CC(C1)(C#N)C(=O)OC2=CC(=C(C=C2Br)OC)C(=O)N)

This structure includes:

  • A bromo group at the 3-position of the benzoate,
  • A methoxy group at the 4-position,
  • A carbamoyl group linked to a methyl group.

Enzyme Interactions

Research indicates that compounds with similar structural features to this compound can interact with various biological targets, influencing enzyme activity and receptor binding. For instance, studies have shown that benzoate derivatives can act as inhibitors of certain enzymes involved in metabolic pathways, which may lead to their therapeutic use in conditions such as cancer and inflammation.

Antimicrobial Properties

Preliminary studies suggest that compounds derived from methoxy-substituted benzoates exhibit antimicrobial properties. The presence of the bromo and methoxy groups may enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic functions. Comparative studies have demonstrated that similar compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards certain cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

The proposed mechanism of action for this compound involves:

  • Inhibition of specific kinases involved in cell proliferation,
  • Induction of oxidative stress leading to apoptosis,
  • Modulation of signaling pathways associated with inflammation and cancer progression.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of methoxybenzoates, including this compound, demonstrated significant anticancer activity in vitro. The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent activity against this particular cell line .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising antimicrobial properties .

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-bromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-22-13-5-4-11(8-12(13)17)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJKRTLBGAMSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.